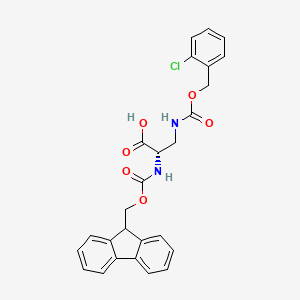

Fmoc-Dap(Z-2-Cl)-OH

説明

Strategic Role of Unnatural Amino Acids in Contemporary Peptide Science and Engineering

Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, are instrumental in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their incorporation into peptides can lead to enhanced therapeutic properties such as improved stability against enzymatic degradation, increased potency, better oral bioavailability, and altered receptor selectivity. sigmaaldrich.combiosynth.com

The structural diversity offered by UAAs is nearly limitless, allowing for the creation of peptidomimetics with novel functionalities. cpcscientific.com These modifications can range from simple changes like altering the stereochemistry (e.g., using D-amino acids) to introducing complex side chains with unique chemical properties. biosynth.com UAAs serve as powerful tools to probe protein structure and function, and to construct combinatorial libraries for screening potential drug candidates. sigmaaldrich.comnih.gov They are used in various applications, including:

Photo cross-linking to study protein-protein interactions. bitesizebio.com

Fluorescent labeling for imaging and FRET analysis. bitesizebio.com

Protein engineering to enhance or alter protein function. nih.govbitesizebio.com

Significance of Diaminopropanoic Acid (Dap) Derivatives in Modern Peptide Synthesis

Diaminopropanoic acid (Dap) and its derivatives are particularly valuable unnatural amino acids in peptide synthesis. vulcanchem.com The presence of a second amino group in the side chain allows for the introduction of branching, cyclization, or the attachment of various functional moieties such as fluorophores, chelating agents, or drug payloads. rsc.org

Derivatives of Dap, like Fmoc-Dap(Z-2-Cl)-OH, are essential for creating peptides with specific structural constraints or functionalities. vulcanchem.com For instance, substituting lysine (B10760008) with Dap can be used to investigate the role of side-chain length and salt bridge formation in protein stability and interactions. sci-hub.st The ability to selectively modify the side-chain amine of Dap while the peptide chain is being elongated on a solid support is a key advantage offered by orthogonally protected derivatives. rsc.org This has led to their use in the synthesis of a wide range of bioactive peptides and peptidomimetics, including antibacterial agents and enzyme inhibitors. mdpi.com

Fundamental Principles of Orthogonal Protecting Group Chemistry in Fmoc-based Methodologies

The success of complex peptide synthesis, especially those involving unnatural amino acids, relies heavily on the concept of orthogonal protecting groups. acs.org In this strategy, multiple protecting groups are used, each of which can be removed under specific chemical conditions without affecting the others. iris-biotech.de

In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the primary α-amino protecting group is the base-labile Fmoc group. wikipedia.org This group is typically removed at each step of peptide elongation using a mild base like piperidine (B6355638). wikipedia.org The side chains of the amino acids, however, are protected by groups that are stable to these basic conditions but can be removed at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

The compound this compound exemplifies this principle perfectly.

The Fmoc group on the α-amine is removed by piperidine to allow for peptide chain elongation.

The Z-2-Cl group on the β-amine is stable to piperidine but can be removed under different conditions, such as with HBr in acetic acid, allowing for selective functionalization of the side chain.

The use of such orthogonally protected building blocks is critical for synthesizing branched or cyclic peptides and for attaching other molecules to the peptide backbone in a controlled manner. nih.gov

The combination of the Fmoc group for temporary α-amine protection and a distinct, stable protecting group for the side chain is the cornerstone of the Fmoc/tBu strategy, which is widely used in modern SPPS. acs.orgiris-biotech.de This orthogonality ensures that the complex architecture of the target peptide is assembled with high fidelity.

Structure

3D Structure

特性

IUPAC Name |

(2S)-3-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O6/c27-22-12-6-1-7-16(22)14-34-25(32)28-13-23(24(30)31)29-26(33)35-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWACIVEQKMBCJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration and Performance of Fmoc Dap Z 2 Cl Oh in Solid Phase Peptide Synthesis Spps

Standardized Protocols for Incorporating Fmoc-Dap(Z-2-Cl)-OH into Growing Peptide Chains

The incorporation of this compound into a growing peptide chain follows the general cycle of SPPS, which involves the sequential coupling of Nα-protected amino acids to a resin-bound peptide. peptide.compeptide.com The process begins with the deprotection of the Nα-Fmoc group of the resin-bound amino acid or peptide, typically using a solution of 20% piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov This step exposes a free amine on the peptide chain, which is then ready to react with the incoming this compound.

The coupling reaction itself involves the activation of the carboxylic acid of this compound. This is commonly achieved using a variety of coupling reagents. Standard protocols often employ activating agents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA). nih.gov Other reagents like 2-(1H-7-aza-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate methanaminium (HATU) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also utilized, particularly for more challenging coupling steps. beilstein-journals.orgnih.gov

The activated this compound is then added to the resin, and the reaction is allowed to proceed until completion, which is monitored by a qualitative test such as the Kaiser ninhydrin (B49086) test to ensure all free amines have reacted. Following the coupling, the resin is thoroughly washed to remove excess reagents and byproducts, preparing the newly elongated peptide chain for the next cycle of deprotection and coupling. bachem.com

Table 1: Standard Protocol for a Single Coupling Cycle of this compound in SPPS

| Step | Reagent/Solvent | Purpose | Typical Duration |

| 1. Swelling | DMF or DCM | Prepares the resin for reaction. uci.edu | 30-60 min uci.edu |

| 2. Fmoc Deprotection | 20% Piperidine in DMF | Removes the Nα-Fmoc group from the resin-bound peptide. wikipedia.orgnih.gov | 5-30 min nih.gov |

| 3. Washing | DMF | Removes piperidine and the dibenzofulvene-piperidine adduct. bachem.com | Multiple washes |

| 4. Activation | This compound, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIEA) in DMF | Activates the carboxylic acid of the incoming amino acid. nih.govnih.gov | 2-5 min nih.gov |

| 5. Coupling | Activated this compound solution added to resin | Forms the new peptide bond. | 45 min - 6 h nih.gov |

| 6. Washing | DMF, Isopropanol, DCM | Removes excess reagents and byproducts. beilstein-journals.orgbachem.com | Multiple washes |

| 7. Monitoring | Kaiser Ninhydrin Test | Confirms the completion of the coupling reaction. | ~5 min |

Efficiency and Kinetics of Coupling Reactions Involving this compound

The efficiency and kinetics of coupling reactions are paramount for the successful synthesis of high-purity peptides. While specific kinetic data for this compound is not extensively published, general principles of SPPS kinetics apply. The rate of coupling is influenced by several factors, including the steric hindrance of both the incoming amino acid and the N-terminal amino acid of the resin-bound peptide, the choice of coupling reagent, the solvent, and the reaction temperature.

For amino acids with bulky side chains or for couplings onto sterically hindered N-termini, the reaction time may need to be extended, or more potent activating agents may be required. nih.govrsc.org For instance, coupling reactions involving structurally similar building blocks, such as Fmoc-Dap derivatives, have been noted to require longer reaction times, sometimes up to 6 hours, to ensure complete acylation. nih.gov The use of highly efficient coupling reagents like HATU is often preferred in such cases to drive the reaction to completion. nih.gov

Monitoring the reaction progress is crucial. Incomplete couplings can lead to the formation of deletion sequences, which are peptide impurities lacking one or more amino acids. The Kaiser test provides a qualitative indication of free amines, and if a positive result is obtained after the initial coupling time, a second coupling (recoupling) is often performed to maximize the yield of the desired peptide.

Orthogonal Deprotection Strategies for this compound in SPPS

A key advantage of the Fmoc/tBu strategy in SPPS is its orthogonality, which allows for the selective removal of different protecting groups without affecting others. biosynth.comiris-biotech.de This is particularly relevant for this compound, which possesses three distinct protecting groups: the temporary Nα-Fmoc group, the permanent side-chain Z-2-Cl group, and the protecting groups of other amino acids in the peptide sequence (typically tBu-based).

The Nα-Fmoc group is designed for temporary protection of the alpha-amino group during peptide chain elongation. biosynth.com It is labile to basic conditions and is typically removed using a 20% solution of piperidine in DMF. wikipedia.orgiris-biotech.de The mechanism involves a β-elimination reaction, which generates dibenzofulvene (DBF) as a byproduct. peptide.comtotal-synthesis.com

DBF is a reactive electrophile that can form adducts with the newly deprotected N-terminal amine, leading to undesired side products. total-synthesis.com To prevent this, piperidine, a secondary amine, is used as the deprotection reagent because it also acts as a scavenger, reacting with DBF to form a stable and easily removable dibenzofulvene-piperidine adduct. peptide.comtotal-synthesis.com Thorough washing of the resin after the deprotection step is essential to completely remove this adduct and any residual piperidine before the next coupling step. bachem.comgoogle.com

The 2-chlorobenzyloxycarbonyl (Z-2-Cl) group is a permanent protecting group for the side-chain amine of the diaminopropionic acid residue. It is designed to be stable to the mildly basic conditions used for Fmoc group removal and the acidic conditions used for the cleavage of many other side-chain protecting groups in standard Fmoc/tBu synthesis. peptide.compeptide.com

The Z-2-Cl group is typically removed under strong acidolysis conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which are conditions often used in Boc-based SPPS. peptide.comresearchgate.net It is also removable by hydrogenolysis. researchgate.net This stability profile allows for the selective deprotection of the Nα-Fmoc group and other acid-labile side-chain protecting groups while the Z-2-Cl group remains intact. This orthogonality is crucial for synthesizing peptides where the side chain of the Dap residue needs to be modified after the main peptide chain has been assembled.

The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in modern SPPS. iris-biotech.denih.gov In this scheme, the temporary Nα-Fmoc group is removed by a base (piperidine), while the permanent side-chain protecting groups, such as tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr, and tert-butoxycarbonyl (Boc) for Lys and Trp, are removed by a strong acid like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.de

The Z-2-Cl group on this compound is compatible with this scheme. It is stable to the 20% piperidine used for Fmoc deprotection and generally stable to the TFA concentrations used for cleaving tBu-based protecting groups. peptide.comresearchgate.net This differential lability allows for a high degree of synthetic flexibility. For example, a peptide can be synthesized on the resin, the Nα-Fmoc group removed, the tBu-based side-chain protecting groups removed with TFA, and the peptide can then be cleaved from the resin while the Z-2-Cl group on the Dap residue remains, allowing for further solution-phase modifications.

Table 2: Orthogonality of Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Typical Amino Acid | Cleavage Condition | Stability |

| Fmoc | All (Nα-protection) | 20% Piperidine in DMF wikipedia.org | Acid-stable wikipedia.org |

| tBu | Asp, Glu, Ser, Thr, Tyr | 95% TFA iris-biotech.de | Base-stable |

| Boc | Lys, Trp | 95% TFA iris-biotech.de | Base-stable |

| Z-2-Cl | Dap (side-chain) | Strong Acid (HF, TFMSA), Hydrogenolysis peptide.comresearchgate.net | Stable to Piperidine and TFA peptide.comresearchgate.net |

Chemoselective Cleavage of the Z-2-Cl Side-Chain Protecting Group

Mitigation of Side Reactions during this compound Integration and Deprotection

Several side reactions can occur during the integration and deprotection of amino acids in SPPS, potentially leading to impurities and reduced yields. For this compound, these can be categorized into issues arising from the Fmoc group, the Dap residue itself, and the protecting groups.

During Fmoc deprotection, incomplete removal can lead to N-terminally blocked peptides. This can be mitigated by ensuring adequate reaction time, using fresh deprotection solution, and in some cases, employing a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), although DBU can promote other side reactions like aspartimide formation. peptide.comiris-biotech.de As mentioned previously, the formation of dibenzofulvene adducts is prevented by the use of piperidine as a scavenger. total-synthesis.com

The diaminopropionic acid residue itself can be prone to certain side reactions. One potential issue is the formation of lactams, particularly if the side-chain amine is deprotected prematurely. rsc.org The robust nature of the Z-2-Cl protecting group under standard SPPS conditions helps to prevent this. peptide.com

During the final cleavage step with strong acids like TFA, reactive cationic species are generated from the cleavage of protecting groups and the resin linker. These can react with nucleophilic residues such as Trp, Met, Tyr, and Cys. To prevent these modifications, a "scavenger cocktail" is typically added to the TFA. A common mixture is TFA/triisopropylsilane (B1312306) (TIS)/water (95:2.5:2.5), which effectively quenches these reactive species. For peptides containing sensitive residues, more complex and potent scavenger mixtures may be necessary. The stability of the Z-2-Cl group to standard TFA cleavage cocktails is advantageous, as it does not generate additional reactive species that would require specific scavenging. peptide.com

Aspartimide Formation and Prevention Strategies

A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that can compromise the purity and yield of the final peptide. creative-peptides.comorganic-chemistry.org This issue is particularly relevant when an aspartic acid (Asp) residue precedes another amino acid, such as Dap, in the sequence.

The reaction is catalyzed by the basic conditions required for Fmoc-group removal, typically using a piperidine solution. creative-peptides.comiris-biotech.de The backbone amide nitrogen of the residue following Asp (in this case, Dap) can perform a nucleophilic attack on the β-carboxyl group of the Asp side chain. This intramolecular cyclization results in a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de The formation of this intermediate is problematic for several reasons:

Epimerization: The α-carbon of the aspartimide is highly susceptible to racemization. iris-biotech.de

Chain Termination: The aspartimide can be unreactive to further coupling.

Byproduct Formation: The ring can be opened by the piperidine used for deprotection or residual water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, both of which may be racemized. mdpi.com

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly vulnerable. iris-biotech.de

Prevention Strategies: Several strategies have been developed to mitigate aspartimide formation during Fmoc-SPPS. These approaches focus on modifying the deprotection conditions or protecting group scheme.

| Strategy | Description | Key Findings/Efficacy |

| Modified Deprotection Cocktails | Using additives in the piperidine solution or alternative bases. | Adding an acidic modifier like 0.1 M 1-Hydroxybenzotriazole (HOBt) or Oxyma to the 20% piperidine/DMF deprotection solution can significantly suppress aspartimide formation by reducing the basicity of the microenvironment. creative-peptides.com |

| Alternative Bases | Replacing piperidine with a different base. | Using 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine in DMF can be effective for rapid deprotection but must be used with caution as DBU can also promote aspartimide formation in sensitive sequences. |

| Backbone Protection | Introducing a temporary, sterically bulky protecting group on the amide nitrogen of the residue following Asp. | The use of a 2,4-dimethoxybenzyl (Dmb) or a related group on the Dap nitrogen in an Asp-Dap sequence can physically block the nucleophilic attack required for ring formation. This group is cleaved during the final TFA treatment. |

| Sterically Hindered Side-Chain Protection | Using bulkier ester groups to protect the Asp side chain. | Employing protecting groups like O-t-butyl (OtBu) is standard, but more sterically demanding groups can offer enhanced protection, although they may require stronger cleavage conditions. |

Beta-Elimination Events Associated with Z-2-Cl Deprotection

In the context of Fmoc-SPPS, the term "beta-elimination" most commonly refers to the mechanism by which the N-α-Fmoc protecting group is removed. nih.gov This reaction is intentionally triggered at each synthesis cycle using a secondary amine base, such as piperidine. wikipedia.org The base abstracts the acidic proton from the fluorenyl ring system, initiating an E1cB (Elimination, Unimolecular, Conjugate Base) reaction that cleaves the carbamate (B1207046) linkage and liberates the free amine of the peptide chain.

The Z-2-Cl (2-chlorobenzyloxycarbonyl) group protecting the side chain of the Dap residue is, by design, orthogonal to the Fmoc group. researchgate.net This means it is stable under the basic conditions used for Fmoc removal and is cleaved by different chemical mechanisms. researchgate.netpeptide.com Therefore, beta-elimination is not the intended mechanism for Z-2-Cl deprotection.

The primary methods for cleaving Z and related Z-2-Cl groups are:

Catalytic Hydrogenolysis: This is a mild method involving a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. highfine.com It is highly effective but can be incompatible with peptides containing other reducible functional groups, such as methionine or cysteine.

Strong Acidolysis: The Z-2-Cl group is more resistant to acid than the standard Z group. While the Z group has some lability to HBr in acetic acid, the Z-2-Cl group typically requires very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for complete removal, conditions more common to Boc-SPPS. researchgate.netpeptide.com

While the Z-2-Cl group is generally robust during Fmoc-SPPS, potential side reactions are associated with its eventual removal. During catalytic hydrogenolysis, for instance, incomplete cleavage can occur if the catalyst is poisoned. Furthermore, if halogen atoms are present elsewhere in the peptide, dehalogenation can be an unwanted side reaction. highfine.com

Racemization Control During Coupling and Deprotection

Maintaining the stereochemical integrity of each amino acid is paramount for the biological activity of the final peptide. Racemization (or epimerization) is the conversion of an L-amino acid to a mixture of L- and D-isomers. In SPPS, this can occur at two critical stages: amino acid activation/coupling and Fmoc deprotection. mdpi.com

During Coupling: The activation of the Fmoc-amino acid's carboxyl group, necessary for amide bond formation, also increases the acidity of its α-proton. This can lead to racemization through the formation of a symmetric intermediate, such as an oxazolone. The extent of racemization is influenced by the coupling reagents, the base used, and the specific amino acid. Residues like histidine and cysteine are particularly susceptible.

During Deprotection: The basic conditions used for Fmoc removal can also directly abstract the α-proton of the C-terminal amino acid of the growing peptide chain, leading to its racemization via enolization. mdpi.com

Control Strategies: Careful selection of reagents and conditions is essential to minimize racemization.

| Stage | Control Strategy | Rationale |

| Coupling | Use of Additives | Additives like HOBt or Oxyma, when used with a carbodiimide (B86325) activator like DIC, form an active ester that is less prone to racemization than other activated species. |

| Coupling | Choice of Coupling Reagent | Reagents like COMU and HATU are highly efficient but must be used with the appropriate base (e.g., DIPEA) at controlled stoichiometry to limit base-mediated racemization. |

| Coupling | Pre-activation Time | Minimizing the time between amino acid activation and its addition to the resin can reduce the window for racemization to occur. |

| Deprotection | Milder Base Conditions | While 20% piperidine in DMF is standard, using less basic conditions or shorter reaction times can reduce the risk of racemization for sensitive C-terminal residues, although this must be balanced against the need for complete Fmoc removal. |

The following table illustrates how the choice of coupling reagent can affect the degree of racemization for a sensitive residue like Fmoc-L-His(Trt)-OH.

Table: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH

| Coupling Reagent | Base | % D-Isomer Formed |

|---|---|---|

| DIC/Oxyma | - | 1.8% |

| HBTU | DIPEA | 7.9% |

| HATU | DIPEA | 10.4% |

Data is representative and illustrates general trends.

By understanding and proactively managing these potential side reactions, this compound can be effectively integrated into peptide sequences, enabling the synthesis of complex and novel peptide structures.

Advanced Applications of Fmoc Dap Z 2 Cl Oh in Complex Peptide Architectures and Chemical Biology

Synthesis of Branched and Multi-Antigenic Peptides Utilizing the Dap Side Chain

The diamino nature of the diaminopropanoic acid (Dap) core is fundamental to its application in creating branched and multi-antigenic peptides (MAPs). The orthogonal protection strategy offered by Fmoc-Dap(Z-2-Cl)-OH is central to these syntheses. The α-amino group is protected by the base-labile Fmoc group, allowing for standard solid-phase peptide synthesis (SPPS) for linear chain elongation. Concurrently, the β-amino group is protected by the acid-labile 2-chlorobenzyloxycarbonyl (Z-2-Cl) group. peptide.com This Z-2-Cl group is stable to the piperidine (B6355638) conditions used for Fmoc removal, thus preventing the formation of undesired branched side products during the assembly of the main peptide chain. peptide.com

Once the primary peptide sequence is assembled, the Z-2-Cl group can be selectively removed under specific acidic conditions, such as with HBr/AcOH, to unmask the β-amino group. This newly liberated amine serves as a strategic point for further functionalization. For instance, a second peptide chain can be synthesized onto this side-chain amine, leading to the formation of a branched peptide. This approach is instrumental in the development of MAPs, where multiple copies of an antigenic peptide are attached to a central core to elicit a stronger immune response. upf.edumdpi.com The poly-lysine-based MAP system is a classic example where the core's lysine (B10760008) side chains are functionalized, and this compound provides a versatile alternative for creating such multimeric structures. mdpi.com

The stability of the Z-2-Cl group is a crucial factor. It is designed to withstand the conditions of Fmoc-based SPPS but can be cleaved without compromising the integrity of the assembled peptide. peptide.com This controlled, sequential deprotection is the cornerstone of its utility in constructing complex, well-defined branched peptide structures.

Strategies for On-Resin and Solution-Phase Cyclization of Peptides

Cyclization is a key strategy for constraining peptide conformation, which can lead to enhanced biological activity, selectivity, and metabolic stability. This compound is a valuable tool for achieving cyclization through both on-resin and solution-phase methods.

Cyclization strategies can be broadly categorized as either occurring while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (solution-phase). universiteitleiden.nl Both approaches have been successfully employed in the synthesis of bioactive natural products and their analogues. universiteitleiden.nl

| Cyclization Strategy | Description | Advantages | Disadvantages |

| On-Resin Cyclization | The peptide is cyclized while still attached to the solid support. This often involves using a trifunctional amino acid to link the side chain to the N- or C-terminus. universiteitleiden.nl | Minimizes intermolecular side reactions, leading to purer cyclic products. | Can be sterically hindered, potentially leading to lower yields. |

| Solution-Phase Cyclization | The linear peptide is first synthesized and cleaved from the resin, then cyclized in a dilute solution. universiteitleiden.nl | Allows for the synthesis of large quantities of cyclic peptides. universiteitleiden.nl | Can lead to the formation of cyclic dimers and oligomers due to intermolecular reactions. universiteitleiden.nl |

Lactam Bridge Formation via Amide Bonds

A common method for peptide cyclization is the formation of a lactam bridge, which is a stable amide bond between an amino group and a carboxylic acid group within the peptide sequence. nih.gov The orthogonal protection scheme of this compound is particularly well-suited for this application.

In a typical strategy, this compound is incorporated into the peptide sequence along with an acidic amino acid like aspartic acid (Asp) or glutamic acid (Glu), whose side-chain carboxyl group is protected by a labile group such as an allyl (All) ester. rsc.org After assembly of the linear peptide on the resin, the protecting groups on the Dap side-chain amine (Z-2-Cl) and the Asp/Glu side-chain carboxyl (All) are selectively removed. rsc.orgthieme-connect.de The now-free amine and carboxyl groups can then be coupled to form an intramolecular amide bond, creating the lactam bridge. thieme-connect.de This cyclization can be performed either on-resin or in solution. universiteitleiden.nlnih.gov On-resin cyclization is often preferred as the pseudo-dilution effect of the resin support can favor the desired intramolecular reaction over intermolecular oligomerization. nih.gov

Application in Constrained Peptide Design

Constraining a peptide's structure through cyclization can pre-organize it into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This often leads to higher binding affinity and improved pharmacokinetic properties like metabolic stability and bioavailability. This compound is instrumental in creating such constrained peptides.

The ability to form a lactam bridge using the Dap side chain allows for precise control over the size and conformation of the cyclic structure. For example, in the design of lectinomimics, lactam bridges formed using Dap and Asp residues have been shown to influence the peptide's conformation and its ability to bind carbohydrates. nih.gov Similarly, in the development of inhibitors for enzymes like the Zika virus protease, macrocyclization using Dap derivatives has been employed to constrain the peptide into a conformation that effectively inhibits the enzyme. nih.gov The choice of protecting groups, such as the Z-2-Cl group, is critical for the successful synthesis of these complex, constrained architectures.

Chemoselective Bioconjugation and Site-Specific Functionalization of Peptides

The selective modification of peptides is crucial for a wide range of applications, including the attachment of imaging agents, drugs, or polyethylene (B3416737) glycol (PEG) chains to improve therapeutic properties. The orthogonal protecting groups of this compound provide a handle for such site-specific modifications.

After the synthesis of the peptide chain, the Z-2-Cl group on the Dap side chain can be selectively removed to reveal a primary amine. This amine can then be chemoselectively reacted with a variety of molecules without affecting other functional groups in the peptide. This strategy allows for the precise, site-specific functionalization of the peptide. For instance, this approach can be used for targeted drug delivery, where a therapeutic agent is attached to a peptide ligand that specifically binds to cancer cells. It is also utilized in the development of immunoassays where peptides are conjugated to antibodies or other proteins.

This method of site-specific modification is a powerful tool in chemical biology, enabling the creation of sophisticated bioconjugates with tailored properties.

Utility in Peptidomimetic and Unnatural Amino Acid-containing Peptide Synthesis

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. Unnatural amino acids are often incorporated into peptide sequences to achieve these desired characteristics. This compound, as a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid, is itself a building block for peptidomimetics. sigmaaldrich.comresearchgate.net

The incorporation of Dap can introduce a unique structural element into a peptide backbone, potentially altering its conformation and biological activity. Furthermore, the reactive side chain of Dap, once deprotected, can be used as a scaffold to introduce other unnatural functionalities. For example, the side-chain amine can be acylated or alkylated to introduce novel chemical groups, further expanding the chemical space of the resulting peptide. This versatility makes this compound a valuable reagent in the synthesis of peptides containing unnatural amino acids and in the broader field of peptidomimetic design. sigmaaldrich.comresearchgate.net The use of such modified amino acids is a key strategy in modern drug discovery for overcoming the limitations of natural peptides as therapeutic agents.

Comparative Analysis of Fmoc Dap Z 2 Cl Oh with Other Diaminopropanoic Acid Protecting Group Variants

Comparative Orthogonal Deprotection Profiles

The core principle of orthogonal protection in SPPS is the ability to selectively remove one type of protecting group in the presence of others. peptide.com The Fmoc group, which protects the α-amino group, is labile to basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). beilstein-journals.org The side-chain protecting groups, on the other hand, must remain stable under these conditions and be removable by a different mechanism.

The Z-2-Cl group is a variant of the benzyloxycarbonyl (Z) group and is primarily used in Boc-based SPPS. peptide.com Its removal is typically achieved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or hydrogen bromide in trifluoroacetic acid (HBr/TFA), or through hydrogenolysis using a palladium catalyst. peptide.compeptide.com This makes it largely orthogonal to the base-labile Fmoc group.

In contrast, other protecting groups offer different deprotection schemes:

Fmoc-Dap(Boc)-OH : The Boc group is acid-labile and is removed by treatment with acids like trifluoroacetic acid (TFA). beilstein-journals.org This is the most common orthogonal strategy in Fmoc-SPPS, as the final cleavage from many resins and removal of other acid-labile side-chain protecting groups (like t-butyl) is also achieved with TFA. beilstein-journals.org

Fmoc-Dap(Dde)-OH & Fmoc-Dap(ivDde)-OH : The Dde and ivDde groups are unique in that they are cleaved by treatment with hydrazine (B178648) (typically 2% in DMF). This provides a high degree of orthogonality, as they are stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal and final cleavage. iris-biotech.de This allows for selective deprotection of the Dap side-chain on-resin for subsequent modification, such as cyclization or branching.

Fmoc-Dap(Mtt)-OH : The Mtt group is highly acid-labile and can be removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (B109758) (DCM), often with a scavenger like triisopropylsilane (B1312306) (TIPS). researchgate.netnih.gov This allows for its removal without significantly affecting more robust acid-labile groups like Boc or cleaving the peptide from acid-sensitive resins. researchgate.net

Table 1: Comparative Deprotection Conditions for Side-Chain Protecting Groups of Fmoc-Dap Variants

| Protecting Group | Deprotection Reagent(s) | Orthogonality to Fmoc (Base) | Orthogonality to Boc (Acid) |

|---|---|---|---|

| Z-2-Cl | HF, HBr/TFA, Pd/H₂ peptide.compeptide.com | Yes | No (cleaved simultaneously) |

| Boc | TFA beilstein-journals.org | Yes | N/A |

| Dde | 2% Hydrazine in DMF | Yes | Yes |

| ivDde | 2-10% Hydrazine in DMF | Yes | Yes |

| Mtt | 1-2% TFA in DCM researchgate.netnih.gov | Yes | Partial (Selectivity possible) |

Relative Reactivity and Coupling Efficiencies

The nature of the side-chain protecting group can influence the reactivity of the α-amino acid during coupling reactions. While direct comparative studies on the coupling efficiency of Fmoc-Dap(Z-2-Cl)-OH versus other variants are not extensively detailed in the provided search results, general principles of peptide chemistry suggest that steric hindrance from the protecting group can play a role.

The bulky nature of groups like Mtt could potentially hinder coupling efficiency, requiring optimized conditions or longer reaction times. However, standard coupling reagents like HATU or HBTU are generally effective for most protected amino acids, including those with bulky side chains. frontiersin.org For instance, in the synthesis of Malacidin A analogues, double coupling was necessary for Fmoc-Dap(Alloc)-OH, another orthogonally protected Dap derivative, highlighting that specific derivatives can present unique coupling challenges. frontiersin.org The Z-2-Cl group, being smaller than Mtt, might be expected to have a lesser steric impact on coupling reactions.

The reactivity of the deprotected side-chain amine is also a key consideration. Once the protecting group is removed, the newly liberated amine must be available for subsequent reactions. The efficiency of this subsequent reaction can be influenced by the local peptide sequence and any residual byproducts from the deprotection step. For example, hydrazine removal of Dde/ivDde is generally clean, leaving a free amine ready for modification.

Influence on Peptide Yield and Purity

Boc : Fmoc-Dap(Boc)-OH is widely used due to the clean and efficient removal of the Boc group with TFA during the final cleavage step. peptide.com This generally leads to good yields and purity for linear peptides.

Dde/ivDde : The Dde group has been reported to be somewhat labile to piperidine, leading to potential migration or partial loss during prolonged syntheses, which can lower purity. iris-biotech.de The more sterically hindered ivDde group was developed to be more robust and less prone to migration, generally leading to higher purity for complex syntheses involving on-resin modification. iris-biotech.de However, the removal of ivDde can sometimes be sluggish or incomplete, particularly in sterically hindered sequences, which can negatively affect yield and purity. iris-biotech.de

Mtt : The Mtt group, while offering selective deprotection, can also be partially cleaved if exposed to repeated or stronger acidic conditions than intended, potentially leading to impurities. Careful control of deprotection conditions is crucial. researchgate.net

Stability and Selectivity Considerations in Diverse Synthetic Contexts

The optimal choice of a Dap protecting group is highly dependent on the specific synthetic context, such as the synthesis of linear peptides, cyclic peptides, or branched peptides.

Linear Peptides : For the straightforward synthesis of linear peptides where no on-resin side-chain modification is required, the Fmoc-Dap(Boc)-OH derivative is often the standard and most convenient choice due to its compatibility with the final TFA cleavage step. peptide.compeptide.com The Z-2-Cl group could also be used in this context, but its removal requires harsher conditions not always compatible with standard Fmoc-SPPS hardware or other sensitive protecting groups. peptide.com

On-Resin Cyclization and Branching : For more complex syntheses requiring selective on-resin modification of the Dap side-chain, a truly orthogonal protecting group is necessary. Here, Fmoc-Dap(Dde)-OH, Fmoc-Dap(ivDde)-OH, and Fmoc-Dap(Mtt)-OH are superior choices. sigmaaldrich-jp.com

The Dde/ivDde groups, removable with hydrazine, allow for side-chain deprotection and subsequent modification without affecting any acid-labile groups. This is ideal for forming lactam bridges with glutamic or aspartic acid residues, which are themselves protected with acid-labile esters. nih.gov

The Mtt group, removable with very mild acid, allows for side-chain modification while other more robust acid-labile groups (like t-butyl) on other residues remain intact. nih.gov This strategy was employed in the synthesis of neuropeptide Y analogues where a lysine (B10760008) side chain protected with Mtt was selectively deprotected for modification. researchgate.net

Stability Issues : The stability of the protecting group throughout the synthesis is paramount. The Dde group's potential for migration or loss during piperidine treatment makes it less suitable for the synthesis of long peptides. The more stable ivDde is preferred in such cases, though its removal can be challenging. iris-biotech.de The Z-2-Cl group offers high stability to both basic and milder acidic treatments, making it robust during chain assembly, but its final cleavage conditions are harsh. peptide.comsigmaaldrich.com

Analytical Methodologies for Process Monitoring and Mechanistic Investigations in Fmoc Dap Z 2 Cl Oh Chemistry

Chromatographic Techniques for Reaction Progression Assessment

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental to assessing the purity of Fmoc-Dap(Z-2-Cl)-OH and monitoring the progress of peptide synthesis.

Reaction Progression Assessment: During SPPS, small aliquots of the resin-bound peptide can be cleaved, and the resulting crude peptide mixture is analyzed by RP-HPLC. acs.org This allows for a snapshot of the reaction's progress, revealing the presence of unreacted starting materials, the desired product, and any side products. The retention times of these components differ based on their polarity, enabling their separation and quantification. For instance, the successful coupling of an amino acid will result in a new peak with a different retention time from the starting peptide. Incomplete coupling would be indicated by the persistence of the peak corresponding to the N-terminally deprotected peptide.

Purity Validation: The purity of the initial this compound building block is critical and is typically validated using RP-HPLC with UV detection, often at 214 nm. A purity of ≥97% is generally required for research-grade material. Gradient elution, for example using a gradient of acetonitrile (B52724) in water with 0.1% formic acid, is a common technique for separating the compound from any impurities.

Qualitative In-Process Tests: In addition to HPLC, qualitative colorimetric tests are often employed for real-time monitoring of coupling reactions. The Kaiser (or ninhydrin) test is a classic example used to detect the presence of free primary amines on the solid support. nih.gov A positive result (blue color) indicates incomplete coupling, prompting a recoupling step. Conversely, a negative result (yellow color) signifies a successful coupling. The trinitrobenzene sulphonic acid (TNBS) test can also be used to confirm successful acylations and deprotections. nih.gov

Table 1: Chromatographic Methods for Monitoring this compound Chemistry

| Technique | Application | Typical Conditions | Information Obtained | References |

| RP-HPLC | Purity assessment of this compound | C8 or C18 column; Gradient elution (e.g., acetonitrile/water with 0.1% formic acid); UV detection at 214 nm | Quantitative purity of the starting material | researchgate.net |

| RP-HPLC | Monitoring reaction progress (coupling & deprotection) | Cleavage of a resin aliquot; Analysis of the crude peptide mixture | Presence of starting materials, product, and side products; Assessment of reaction completion | acs.orgnih.gov |

| Kaiser Test | Qualitative monitoring of coupling reactions | Ninhydrin (B49086) reagent | Detection of free primary amines (incomplete coupling) | nih.gov |

| TNBS Test | Qualitative monitoring of acylation and deprotection | Trinitrobenzene sulphonic acid reagent | Confirmation of successful coupling and deprotection steps | nih.gov |

Spectroscopic Approaches for Monitoring Deprotection Kinetics

Spectroscopic methods, primarily UV-Vis spectroscopy, offer a powerful tool for real-time monitoring of the Fmoc deprotection step, which is crucial for efficient peptide synthesis. wikipedia.orgtec5usa.com

Monitoring Fmoc Deprotection: The fluorenylmethoxycarbonyl (Fmoc) protecting group has a strong chromophore. wikipedia.org During the deprotection step, typically carried out with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), the Fmoc group is cleaved from the N-terminus of the peptide. wikipedia.orgiris-biotech.de The cleaved Fmoc moiety reacts with piperidine to form a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum around 301 nm. iris-biotech.deresearchgate.net

By continuously monitoring the absorbance of the reaction solution at this wavelength using a UV-Vis spectrophotometer, often with an in-line flow cell in automated synthesizers, the progress of the deprotection reaction can be followed in real-time. tec5usa.comiris-biotech.de The increase in absorbance corresponds to the release of the Fmoc group, and the reaction is considered complete when the absorbance plateaus. This allows for precise determination of the required deprotection time, preventing unnecessary exposure of the peptide to the basic conditions which can lead to side reactions. iris-biotech.de

The concentration of the dibenzofulvene-piperidine adduct can be quantified using the Beer-Lambert law, which can also be used to determine the loading capacity of the resin. iris-biotech.de

Table 2: Spectroscopic Monitoring of Fmoc Deprotection

| Technique | Analyte | Wavelength (λmax) | Principle | References |

| UV-Vis Spectroscopy | Dibenzofulvene-piperidine adduct | ~301 nm | The adduct formed upon Fmoc cleavage with piperidine has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction. | iris-biotech.deresearchgate.net |

| UV-Vis Spectroscopy | Dibenzofulvene-piperidine adduct | 289.9 nm | An alternative wavelength for monitoring the deprotection reaction. | iris-biotech.de |

Mass Spectrometry for Monitoring Peptide Elongation and Side Product Analysis

Mass spectrometry (MS) is an indispensable tool in peptide synthesis, providing precise molecular weight information that is crucial for confirming the identity of the desired peptide and for the analysis of any side products. researchgate.net

Monitoring Peptide Elongation: Throughout the synthesis, small aliquots of the resin can be cleaved, and the resulting peptide can be analyzed by MS, often coupled with liquid chromatography (LC-MS). acs.org This allows for the verification of the molecular weight of the growing peptide chain at each step. The expected mass of the peptide after each successful coupling and deprotection cycle can be calculated, and the observed mass from the MS analysis confirms that the correct amino acid has been incorporated. For instance, the mass spectrum should show a peak corresponding to the [M+H]+ and/or [M+Na]+ ions of the target peptide.

Side Product Analysis: MS is particularly powerful for identifying and characterizing side products that may form during peptide synthesis. Common side reactions include the formation of deletion sequences (where an amino acid is missing), insertion sequences (where an extra amino acid is incorporated), or the formation of adducts. iris-biotech.de For example, during the synthesis of peptides containing residues like aspartic acid, the formation of aspartimide can be a significant side reaction, which can be identified by a characteristic mass loss. iris-biotech.de MS can also detect racemization, where the stereochemistry of an amino acid is inverted, although this often requires derivatization or specialized chromatographic techniques for confirmation. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help to determine the elemental composition of side products, aiding in their structural elucidation. nih.gov

Table 3: Mass Spectrometry in this compound Peptide Synthesis

| Technique | Application | Information Obtained | References |

| LC-MS | Monitoring peptide elongation | Molecular weight confirmation of the growing peptide chain at each synthesis step. | acs.orgresearchgate.net |

| LC-MS | Side product analysis | Detection and identification of deletion sequences, insertion sequences, and other impurities. | acs.orgiris-biotech.de |

| HRMS | Structural elucidation of side products | Highly accurate mass measurements to determine the elemental composition of unknown products. | nih.gov |

| MS/MS | Peptide sequencing | Fragmentation of the peptide to confirm the amino acid sequence. | nih.gov |

Future Research Directions and Innovations in Fmoc Dap Z 2 Cl Oh Based Peptide Synthesis

Development of Novel and Greener Deprotection Reagents

The removal of the Fmoc protecting group is a critical step in solid-phase peptide synthesis (SPPS). While piperidine (B6355638) in DMF is the standard reagent, concerns about its toxicity and environmental impact are driving the search for greener alternatives. acsgcipr.orgadvancedchemtech.com Future research will likely focus on developing deprotection reagents that are not only more environmentally friendly but also offer improved performance in terms of reaction kinetics and minimizing side reactions.

Current Research and Future Prospects:

Alternative Bases: Researchers are exploring a range of alternative bases to replace piperidine. nih.govresearchgate.net These include 4-methylpiperidine (B120128) (4-MP), piperazine, and morpholine. nih.govresearchgate.netresearchgate.net Studies have shown that 20% 4-MP in DMF can be as effective as piperidine for Fmoc removal. advancedchemtech.com Piperazine has also been investigated as a less toxic option. nih.govresearchgate.net Morpholine is another promising candidate that can minimize side reactions like aspartimide formation. researchgate.net

Greener Solvents: The use of hazardous solvents like DMF is a significant environmental concern in peptide synthesis. advancedchemtech.com Research is underway to identify and validate greener solvent alternatives. acsgcipr.org Water-based systems and solvents like ethanol (B145695) are being explored to reduce hazardous waste and improve laboratory safety. advancedchemtech.com Other potential green solvents include ethyl acetate, though it may require the addition of a more polar solvent to achieve comparable reaction rates to DMF. acsgcipr.org

Optimized Reaction Conditions: Beyond new reagents, optimizing reaction conditions with existing greener alternatives is a key research area. This includes investigating the use of microwave and ultrasound-assisted synthesis to shorten reaction times and improve yields. advancedchemtech.com The development of protocols that reduce the number of wash steps, such as in-situ Fmoc removal, can also significantly decrease solvent consumption. advancedchemtech.com

A comparative analysis of potential deprotection reagents is presented below:

| Reagent | Advantages | Disadvantages | Source |

| Piperidine | High deprotection efficiency, low cost, readily available. | Hazardous, potential for side reactions (e.g., aspartimide formation). | advancedchemtech.comnih.gov |

| 4-Methylpiperidine (4-MP) | As effective as piperidine, can lead to improved product purity, less hazardous waste. | May require optimization of reaction conditions. | advancedchemtech.comnih.gov |

| Piperazine | Less toxic than piperidine. | May have lower efficiency at shorter deprotection times compared to piperidine and 4-MP. | nih.govresearchgate.net |

| Morpholine | Minimizes diketopiperazine and aspartimide formation. | May require higher concentrations and longer reaction times. | researchgate.net |

| DBU | Very fast deprotection. | Non-nucleophilic, requires an additive to scavenge the dibenzofulvene byproduct, can catalyze aspartimide formation. | peptide.com |

The development of these novel and greener deprotection strategies will not only make the synthesis of peptides containing Fmoc-Dap(Z-2-Cl)-OH more sustainable but could also lead to higher purity and yields of the final peptide products.

Advanced Applications in Combinatorial Chemistry and Peptide Library Generation

This compound, with its orthogonally protected amino groups, is a valuable tool for creating diverse peptide libraries. Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, which is essential for drug discovery and other biomedical research. nih.govbham.ac.uk

The ability to selectively deprotect the α-amino and β-amino groups of the diaminopropionic acid residue allows for the introduction of various functionalities at specific points in the peptide sequence. This is particularly useful for generating libraries of cyclic or branched peptides.

Key Applications and Future Directions:

One-Bead-Two-Compound (OBTC) Libraries: This technique allows for the synthesis of a large library of compounds on individual beads, where each bead contains a unique test compound on its surface and an encoding tag in its interior. nih.gov The orthogonal nature of this compound is well-suited for such strategies, enabling the creation of complex bicyclic peptide libraries for screening against biological targets like proteins. nih.gov

Dynamic Combinatorial Chemistry (DCC): DCC involves the reversible formation of library members, allowing the library to adapt and amplify the best-binding compound for a given target. bham.ac.uk While less explored for saccharide receptors, this technique holds promise for discovering novel ligands for a variety of biological targets. bham.ac.uk The unique structural features of peptides derived from this compound could be leveraged in the design of novel building blocks for DCC libraries.

Structurally Diverse Libraries: The incorporation of non-proteinogenic amino acids like Dap, especially with the ability for differential functionalization, significantly increases the structural diversity of peptide libraries. nih.gov This expanded chemical space enhances the probability of identifying hit compounds with desired biological activities.

Future research in this area will likely focus on developing new synthetic strategies to create even more complex and diverse peptide libraries using building blocks like this compound. The integration of these libraries with high-throughput screening methods will accelerate the discovery of new therapeutic leads and research tools.

Integration with Flow Chemistry and Automated Synthesis Platforms

The automation of peptide synthesis has revolutionized the field, enabling the rapid and efficient production of peptides. nih.gov Integrating specialized building blocks like this compound into these automated platforms is a key area for future development. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis. scispace.comchemrxiv.org

Advantages of Flow Chemistry for Peptide Synthesis:

Reduced Reaction Times: Automated flow-based systems can significantly shorten the time required for each amino acid coupling cycle. scispace.compentelutelabmit.com By using elevated temperatures and efficient mixing, amide bond formation and Fmoc deprotection can be achieved in seconds to minutes. scispace.compentelutelabmit.com

Improved Efficiency and Purity: Continuous flow systems allow for better control over reaction parameters such as temperature, reagent concentration, and reaction time, leading to higher coupling efficiencies and purer crude products. nih.govscispace.com

Reduced Waste: Flow chemistry systems can be designed to use smaller volumes of reagents and solvents, making the process more sustainable. advancedchemtech.com

Automation and High-Throughput: Fully automated platforms enable the synthesis of long peptides and the rapid production of peptide libraries with minimal manual intervention. nih.govchemrxiv.org

Future Integration and Optimization:

The successful integration of this compound into automated flow chemistry platforms will require careful optimization of the coupling and deprotection steps. The unique reactivity of this building block, including the potential for side reactions, will need to be considered. Research will focus on developing robust protocols that ensure high-yield incorporation of this compound without compromising the integrity of the protecting groups or the growing peptide chain.

The development of automated synthesizers specifically designed to handle a wider range of non-standard amino acids and perform complex modifications on-resin will further enhance the utility of compounds like this compound in creating novel peptide-based molecules.

Computational and Mechanistic Studies for Optimized Reactivity

A deeper understanding of the reaction mechanisms involved in peptide synthesis can lead to more rational and efficient synthetic strategies. Computational modeling and mechanistic studies are powerful tools for investigating the reactivity of amino acid building blocks and optimizing reaction conditions. nih.govnih.gov

Areas for Computational and Mechanistic Investigation:

Fmoc Deprotection Mechanism: The removal of the Fmoc group proceeds via a β-elimination mechanism. embrapa.brresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the transition states and intermediates involved in this process. nih.gov This knowledge can aid in the design of more efficient and selective deprotection reagents.

Side Reaction Pathways: Undesirable side reactions can lower the yield and purity of the target peptide. For instance, diketopiperazine formation can occur during Fmoc deprotection. researchgate.netnih.gov Mechanistic studies can elucidate the factors that promote these side reactions, such as solvent effects and the nature of the amino acid sequence, enabling the development of strategies to minimize their occurrence. nih.gov

Conformational Analysis: The conformation of the peptide-resin conjugate can influence reaction rates and the propensity for side reactions. nih.gov Computational studies can model the supramolecular structures formed during self-assembly and provide insights into how the local environment affects reactivity. nih.gov

Reactivity of this compound: Specific computational and mechanistic studies on this compound could investigate the influence of the 2-chloro-substituted Z-group on the reactivity of the β-amino group and the stability of the protecting group under various reaction conditions. This could lead to optimized protocols for its use in peptide synthesis.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the chemical processes involved in peptide synthesis with this compound, leading to more robust and efficient methods for creating complex and novel peptides.

Q & A

Q. What are the critical steps for incorporating Fmoc-Dap(Z-2-Cl)-OH into solid-phase peptide synthesis (SPPS)?

The incorporation involves sequential coupling, deprotection, and cleavage steps. First, the Fmoc group is removed using 20% piperidine in DMF to expose the amine for subsequent coupling. Activation reagents like HATU/DIEA are used to couple this compound to the resin-bound peptide chain. After elongation, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, preserving the Z-2-Cl side-chain protection. Monitoring reaction completion via Kaiser ninhydrin testing ensures coupling efficiency .

Q. How is the purity of this compound validated, and what thresholds are acceptable?

Purity is assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (214 nm). A purity ≥97% (HPLC) is typically required for research-grade material. Analytical methods include gradient elution (e.g., 0–30% acetonitrile in 0.1% formic acid) and mass spectrometry (MS) for structural confirmation (e.g., [M+H]+ and [M+Na]+ peaks) .

Q. What storage conditions preserve the stability of this compound?

Store the compound at 2–8°C in a desiccated environment to prevent hydrolysis of the Fmoc and Z-2-Cl groups. Prolonged exposure to moisture or elevated temperatures can lead to premature deprotection or degradation .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in automated SPPS?

Optimize activation by using HATU/DIEA (2–4 equivalents) in DMF with extended coupling times (30–60 minutes). Double couplings and elevated temperatures (40–50°C) improve sterically hindered residues. Real-time monitoring via in-line UV spectroscopy or Kaiser testing reduces incomplete reactions. Pre-activation of the amino acid before resin addition may further enhance yields .

Q. What strategies prevent premature deprotection of the Z-2-Cl group during peptide synthesis?

Use orthogonal protection schemes (e.g., Alloc for side chains) to avoid acid-sensitive Z-2-Cl cleavage. Minimize exposure to acidic conditions (e.g., TFA) until the final cleavage step. For multi-step syntheses, employ neutral cleavage cocktails (e.g., TIPS/H2O/TFA 2.5/2.5/95) to preserve side-chain integrity .

Q. How does the Z-2-Cl group influence peptide conformational stability and biological activity?

The Z-2-Cl group enhances steric hindrance and electron-withdrawing effects, stabilizing β-turn structures in cyclic peptides. NMR studies (e.g., ROESY correlations) reveal restricted side-chain mobility, which can improve target binding affinity. However, this group may reduce plasma stability due to increased hydrophobicity, as seen in tumor-targeting peptides with shortened half-lives .

Q. How are side reactions (e.g., aspartimide formation) mitigated when using this compound?

Aspartimide-prone sequences require optimized deprotection conditions: replace piperidine with 0.1 M OxymaPure/DIEA in DMF for milder Fmoc removal. Add 2% hydrazine during cleavage to suppress β-elimination. For cyclic peptides, use low-temperature (0–4°C) cyclization protocols to minimize racemization .

Q. What analytical techniques confirm the regioselectivity of Z-2-Cl protection in complex peptide architectures?

High-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation differentiate between positional isomers. 2D NMR (e.g., HSQC and HMBC) maps NOE contacts to verify the Z-2-Cl group’s spatial orientation. X-ray crystallography is recommended for absolute confirmation in crystallizable peptides .

Methodological Considerations

- Deprotection Monitoring : Use UV monitoring at 301 nm (Fmoc absorption) to track deprotection efficiency during SPPS .

- Scalability : For large-scale synthesis (>1 mmol), switch to continuous-flow SPPS systems to reduce solvent waste and improve reproducibility .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess long-term storage viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。